molecular formula C5H6BrNO2 B2974958 (4-Bromo-3-methylisoxazol-5-yl)methanol CAS No. 1092301-43-3

(4-Bromo-3-methylisoxazol-5-yl)methanol

Cat. No.: B2974958
CAS No.: 1092301-43-3
M. Wt: 192.012
InChI Key: ACFXRMJDKKFWTL-UHFFFAOYSA-N
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Description

(4-Bromo-3-methylisoxazol-5-yl)methanol is a chemical compound with the molecular formula C5H6BrNO2. It is characterized by the presence of a bromine atom, a methyl group, and a hydroxymethyl group attached to an isoxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-3-methylisoxazol-5-yl)methanol typically involves the bromination of 3-methylisoxazole followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 3-methylisoxazole with bromine in the presence of a suitable solvent to yield 4-bromo-3-methylisoxazole. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base to produce this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures and pressures, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-3-methylisoxazol-5-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Bromo-3-methylisoxazol-5-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of bioactive compounds.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-3-methylisoxazol-5-yl)methanol involves its interaction with specific molecular targets. The bromine atom and hydroxymethyl group play crucial roles in its reactivity and binding affinity. The compound can participate in various biochemical pathways, influencing cellular processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

  • (4-Iodo-3-methylisoxazol-5-yl)methanol
  • (4-Chloro-3-methylisoxazol-5-yl)methanol
  • (4-Fluoro-3-methylisoxazol-5-yl)methanol

Uniqueness

(4-Bromo-3-methylisoxazol-5-yl)methanol is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity compared to its halogenated analogs. The bromine atom’s size and electronegativity influence the compound’s overall properties, making it suitable for specific applications where other halogenated compounds may not be as effective .

Properties

IUPAC Name

(4-bromo-3-methyl-1,2-oxazol-5-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BrNO2/c1-3-5(6)4(2-8)9-7-3/h8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACFXRMJDKKFWTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1Br)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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